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1-Methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula and a molecular weight of 183.28 g/mol. It features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, making it part of a class of compounds known for various biological activities. The compound's structure includes a thiolan moiety, which contributes to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals .
The chemical reactivity of 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine can be attributed to the functional groups present in its structure. The amine group can undergo typical nucleophilic substitution reactions, while the pyrazole ring can participate in electrophilic aromatic substitution reactions. Additionally, the thiolane component may engage in reactions typical of sulfur-containing compounds, such as oxidation or formation of disulfides under certain conditions. Specific reaction pathways and mechanisms would depend on the reaction conditions and the presence of other reagents.
The synthesis of 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common approach includes:
Each step requires careful optimization to yield the desired compound efficiently and with high purity .
1-Methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine has potential applications in several fields:
Interaction studies of 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. These studies typically involve:
Such studies are essential for evaluating its therapeutic potential and safety profile .
Several compounds share structural similarities with 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | C8H9N3S | Contains a thiophenyl group instead of thiolan |
| 4-Amino-N-(thiazol-2-yl)-pyrazole | C7H8N4S | Features a thiazole instead of thiolane |
| 5-Methyl-N-(pyridin-2-yl)-pyrazole | C9H10N4 | Incorporates a pyridine ring |
The uniqueness of 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine lies in its specific combination of a pyrazole core with a thiolan substituent, which may confer distinct biological activities not observed in other similar compounds. This structural configuration may also affect its solubility, stability, and interaction profiles compared to other derivatives .